molecular formula C21H42BrNO10 B8104469 t-Boc-Aminooxy-PEG7-bromide

t-Boc-Aminooxy-PEG7-bromide

Cat. No.: B8104469
M. Wt: 548.5 g/mol
InChI Key: UGNDUVCNGCTJLO-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG7-bromide is a compound that contains a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a bromide group. The compound is characterized by a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound highly valuable in various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG7-bromide typically involves the following steps:

    Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then linked to a polyethylene glycol (PEG) chain, which is usually achieved through a series of coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG7-bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, nucleophilic substitution with an amine would yield an amino-substituted PEG derivative .

Scientific Research Applications

t-Boc-Aminooxy-PEG7-bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of t-Boc-Aminooxy-PEG7-bromide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-Aminooxy-PEG7-bromide is unique due to its optimal PEG spacer length, which balances solubility and reactivity. The combination of a t-Boc-protected aminooxy group and a bromide group makes it highly versatile for various chemical modifications and applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42BrNO10/c1-21(2,3)33-20(24)23-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-22/h4-19H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNDUVCNGCTJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42BrNO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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